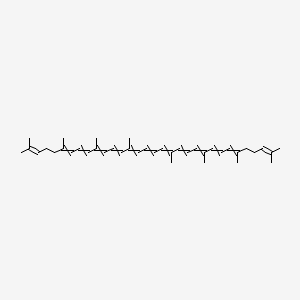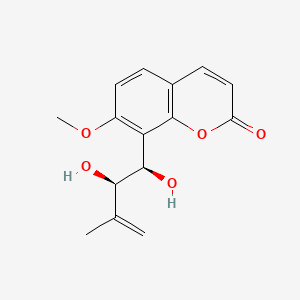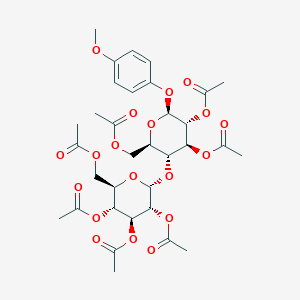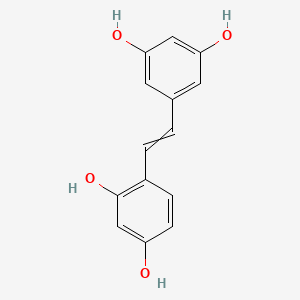
Olean-12-en-28-oic acid, 23-hydroxy-3-oxo-(8CI); (4alpha)-23-Hydroxy-3-oxoolean-12-en-28-oic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Olean-12-en-28-oic acid, 23-hydroxy-3-oxo-(8CI); (4alpha)-23-Hydroxy-3-oxoolean-12-en-28-oic acid is a pentacyclic triterpenoid. This compound is characterized by its oleanane skeleton, which is a common structure in many natural products. It has been isolated from the stem bark of Kalopanax pictus and is known for its anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Olean-12-en-28-oic acid, 23-hydroxy-3-oxo-(8CI) typically involves multiple steps, starting from simpler triterpenoid precursors. The process includes oxidation, reduction, and substitution reactions to introduce the hydroxy and oxo groups at specific positions on the oleanane skeleton. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve extraction from natural sources, such as the stem bark of Kalopanax pictus, followed by purification processes. Alternatively, large-scale synthesis can be achieved through optimized synthetic routes that ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Olean-12-en-28-oic acid, 23-hydroxy-3-oxo-(8CI) undergoes various chemical reactions, including:
Oxidation: Introduction of oxo groups.
Reduction: Conversion of oxo groups to hydroxy groups.
Substitution: Replacement of hydrogen atoms with functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, with modifications at the hydroxy and oxo positions. These derivatives can exhibit different biological activities and properties.
Applications De Recherche Scientifique
Olean-12-en-28-oic acid, 23-hydroxy-3-oxo-(8CI) has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other triterpenoids and complex natural products.
Biology: Studied for its role in plant metabolism and its effects on various biological pathways.
Medicine: Investigated for its anti-inflammatory, anti-cancer, and anti-microbial properties.
Industry: Utilized in the development of pharmaceuticals, cosmetics, and nutraceuticals.
Mécanisme D'action
The mechanism of action of Olean-12-en-28-oic acid, 23-hydroxy-3-oxo-(8CI) involves its interaction with specific molecular targets and pathways. It acts as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines and enzymes. The compound also modulates various signaling pathways involved in cell proliferation, apoptosis, and immune response.
Comparaison Avec Des Composés Similaires
Similar Compounds
16,23,29-trihydroxy-3-oxo-olean-12-en-28-oic acid: Another pentacyclic triterpenoid with similar structural features and biological activities.
Oleanolic acid: A well-known triterpenoid with anti-inflammatory and hepatoprotective properties.
Ursolic acid: Similar to oleanolic acid, with additional anti-cancer and anti-microbial effects.
Uniqueness
Olean-12-en-28-oic acid, 23-hydroxy-3-oxo-(8CI) is unique due to its specific substitution pattern, which imparts distinct biological activities. Its combination of hydroxy and oxo groups at specific positions on the oleanane skeleton differentiates it from other similar compounds and contributes to its unique pharmacological profile.
Propriétés
Formule moléculaire |
C30H46O4 |
|---|---|
Poids moléculaire |
470.7 g/mol |
Nom IUPAC |
(4aS,6aS,6bR,9R,12aR)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid |
InChI |
InChI=1S/C30H46O4/c1-25(2)13-15-30(24(33)34)16-14-28(5)19(20(30)17-25)7-8-22-26(3)11-10-23(32)27(4,18-31)21(26)9-12-29(22,28)6/h7,20-22,31H,8-18H2,1-6H3,(H,33,34)/t20?,21?,22?,26-,27-,28+,29+,30-/m0/s1 |
Clé InChI |
WCXZTKJFWJFMJG-NDVIREABSA-N |
SMILES isomérique |
C[C@]12CCC(=O)[C@@](C1CC[C@@]3(C2CC=C4[C@]3(CC[C@@]5(C4CC(CC5)(C)C)C(=O)O)C)C)(C)CO |
SMILES canonique |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)CO)C)C)C2C1)C)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Sodium 3,5-dibromo-4-[3-(2,6-dibromo-4-hydroxyphenyl)-1,1-dioxo-1,3-dihydro-2,1lambda~6~-benzoxathiol-3-yl]phenolate](/img/structure/B12427679.png)



![n-[2-(Diethylamino)ethyl]-4-nitrobenzamide hydrochloride](/img/structure/B12427697.png)
![(Z)-N'-[(4-hydroxy-3-methoxyphenyl)methyl]octadec-9-enehydrazide](/img/structure/B12427712.png)
![[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-3,3,3-trideuterio-2-[(4-methyl-4-sulfanylpentanoyl)-(trideuteriomethyl)amino]propanoate](/img/structure/B12427726.png)


![4-[2-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-5-methylpyridin-4-yl]-N-[5-[3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanoylamino]pentyl]benzamide](/img/structure/B12427747.png)

![3-[7-[[(3R)-1-[6-[4-[6-(4-chlorophenyl)-1-methylspiro[[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4,1'-cyclopropane]-8-yl]pyrazol-1-yl]hexyl]pyrrolidin-3-yl]amino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12427761.png)


